
Desnicotinyl indinavir
Vue d'ensemble
Description
Desnicotinyl indinavir is a derivative of indinavir, a well-known protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. This compound is designed to enhance the pharmacokinetic properties and efficacy of indinavir by modifying its structure. The primary goal of developing this compound is to improve its bioavailability and reduce potential side effects associated with the parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of desnicotinyl indinavir involves several key steps:
Starting Materials: The synthesis begins with the preparation of indinavir, which is then modified to introduce the desnicotinyl group.
Reaction Conditions: The reaction typically involves the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations.
Purification: The final product is purified using techniques such as chromatography to obtain high-purity this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of industrial-grade solvents and reagents, and the implementation of robust purification methods.
Analyse Des Réactions Chimiques
Types of Reactions: Desnicotinyl indinavir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, typically using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
Antiviral Activity
Research indicates that desnicotinyl indinavir may retain significant antiviral activity against various strains of HIV-1. In vitro studies have demonstrated that it can effectively inhibit viral replication at concentrations comparable to those required for indinavir . The compound's ability to maintain efficacy against resistant strains is a critical area of ongoing research.
Combination Therapy
This compound is being explored as part of combination therapy regimens with other antiretroviral drugs. Studies have shown that combining protease inhibitors with nucleoside reverse transcriptase inhibitors (NRTIs) can enhance overall treatment outcomes and reduce the likelihood of developing resistance . The synergistic effects observed in clinical trials suggest that this compound could play a pivotal role in future therapeutic strategies.
Pharmacokinetics and Drug Interaction Studies
Pharmacokinetic studies are essential for understanding how this compound behaves in the body compared to its parent compound, indinavir. Initial findings suggest differences in absorption rates and plasma concentration profiles, which could influence dosing strategies and efficacy . Furthermore, drug interaction studies are critical for assessing safety profiles when used alongside other medications.
Safety and Tolerability
Safety profiles are crucial when considering new compounds like this compound. Observations from existing studies on indinavir indicate potential side effects such as nephrolithiasis and gastrointestinal disturbances . Monitoring these adverse effects will be essential in future trials involving its derivatives.
Comparative Data Table
Parameter | Indinavir | This compound |
---|---|---|
Mechanism of Action | Protease inhibitor | Protease inhibitor |
Antiviral Activity | Effective against HIV-1 | Expected similar efficacy |
Resistance Profile | Cross-resistance observed | Potentially lower resistance |
Pharmacokinetics | Rapid absorption | To be determined |
Clinical Applications | HIV treatment | Potential for combination therapy |
Mécanisme D'action
Desnicotinyl indinavir exerts its effects by inhibiting the activity of HIV protease, an enzyme essential for the maturation of infectious viral particles. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, leading to the formation of immature, non-infectious viral particles. This inhibition disrupts the viral life cycle and reduces the viral load in infected individuals.
Molecular Targets and Pathways:
HIV Protease: The primary target of this compound is the HIV protease enzyme.
Viral Polyproteins: The compound interferes with the processing of viral polyproteins, which are crucial for the assembly of infectious virions.
Comparaison Avec Des Composés Similaires
- Indinavir
- Ritonavir
- Saquinavir
- Lopinavir
- Atazanavir
Desnicotinyl indinavir stands out due to its enhanced bioavailability, improved pharmacokinetic properties, and potential for reduced side effects, making it a promising candidate for further research and development in the treatment of HIV infection.
Activité Biologique
Desnicotinyl indinavir is a metabolite of indinavir, an HIV protease inhibitor originally developed for the treatment of HIV infection. Understanding its biological activity is crucial for evaluating its efficacy and potential therapeutic applications. This article synthesizes current knowledge on the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.
This compound functions primarily as an inhibitor of the HIV-1 protease enzyme. The protease is essential for the cleavage of viral polyproteins into functional proteins necessary for the assembly of infectious viral particles. By binding to the active site of the protease, this compound prevents this cleavage, resulting in the formation of immature and non-infectious viral particles .
Key Mechanisms:
- Inhibition of Proteolytic Cleavage : this compound competes with natural substrates for binding to the protease, effectively blocking viral replication .
- Impact on Viral Load : In vitro studies have shown that this compound can significantly reduce viral load in infected cell lines .
In Vitro Studies
The biological activity of this compound has been assessed through various in vitro studies, demonstrating its efficacy against HIV-1 and HIV-2. The IC50 (the concentration required to inhibit 50% of viral replication) values for indinavir range from 25 to 100 nM in different cell lines .
Cell Line | IC50 (nM) | Notes |
---|---|---|
MT4 Lymphoid Cells | 25-50 | Effective at preventing HIV spread |
Peripheral Blood Lymphocytes | 100 | Demonstrated significant inhibition |
Pharmacokinetics
This compound exhibits rapid absorption and high protein binding (approximately 60%) in human plasma . Its pharmacokinetic profile indicates that food intake can significantly affect its absorption; high-fat meals can reduce bioavailability by up to 77% .
Key Pharmacokinetic Parameters:
- Absorption : Rapidly absorbed in a fasting state.
- Volume of Distribution : Not specified but indicates extensive distribution.
- Metabolism : Primarily metabolized by cytochrome P450 3A4, leading to several metabolites including this compound .
Long-term Efficacy
A notable study demonstrated the long-term efficacy of indinavir-based therapy in HIV-infected individuals. Participants receiving a combination therapy that included indinavir showed superior viral suppression compared to those on dual-nucleoside regimens after 24 weeks .
Safety Profile
The safety profile of this compound is similar to that of its parent compound, indinavir. Common adverse effects include nephrolithiasis (kidney stones) and hyperbilirubinemia. Adequate hydration is recommended to mitigate these risks .
Propriétés
IUPAC Name |
(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N4O4/c1-30(2,3)33-29(38)25-18-31-13-14-34(25)19-23(35)16-22(15-20-9-5-4-6-10-20)28(37)32-27-24-12-8-7-11-21(24)17-26(27)36/h4-12,22-23,25-27,31,35-36H,13-19H2,1-3H3,(H,32,37)(H,33,38)/t22-,23+,25+,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMGKCALCCOODL-XXEBQWMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CNCCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CNCCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150323-38-9 | |
Record name | Desnicotinyl indinavir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150323389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESNICOTINYL INDINAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98N2VRY18Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.